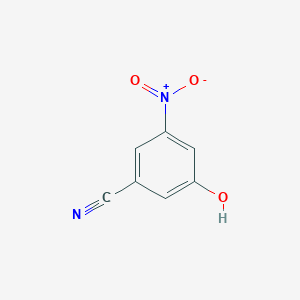

3-Hydroxy-5-nitrobenzonitrile

Descripción

Significance of Nitrile Functional Groups in Organic Chemistry Research

The nitrile, or cyano, functional group (-C≡N) is of immense importance in organic synthesis. nih.gov It consists of a carbon atom triple-bonded to a nitrogen atom, resulting in a linear geometry. fiveable.meebsco.com The high electronegativity of the nitrogen atom withdraws electron density from the carbon, making the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.me This inherent reactivity makes nitriles versatile intermediates for synthesizing a wide range of other functional groups. numberanalytics.com

Key transformations involving nitriles include:

Hydrolysis: Nitriles can be hydrolyzed in acidic or basic conditions to form amides and subsequently carboxylic acids. ebsco.com

Reduction: The reduction of nitriles can yield primary amines. numberanalytics.com

Organometallic Reactions: Reaction with Grignard reagents can produce ketones after hydrolysis. fiveable.me

This synthetic flexibility allows nitriles to serve as crucial building blocks in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com Their ability to participate in diverse reactions, including cycloadditions and C-H bond functionalization, further cements their role as a cornerstone of modern organic chemistry. nih.gov

Role of Hydroxyl and Nitro Substituents in Aromatic Systems

The presence of hydroxyl (-OH) and nitro (-NO₂) groups on the benzene (B151609) ring of 3-Hydroxy-5-nitrobenzonitrile profoundly modifies its electronic landscape and reactivity in electrophilic aromatic substitution reactions. These groups exert both inductive and resonance effects.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group. msu.edu While it has an electron-withdrawing inductive effect due to oxygen's electronegativity, its electron-donating resonance effect is far more significant. libretexts.org The lone pairs on the oxygen atom can delocalize into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. quora.commakingmolecules.com This makes the ring more nucleophilic and directs incoming electrophiles to these positions. quora.com

Nitro Group (-NO₂): In contrast, the nitro group is a strong deactivating group. numberanalytics.com It withdraws electrons from the aromatic ring through both a strong inductive effect and a powerful resonance effect. libretexts.orgquora.com This delocalization pulls electron density out of the ring, leaving it with a partial positive charge and making it less reactive towards electrophiles. libretexts.org The deactivating effect is most pronounced at the ortho and para positions, which makes the meta position comparatively more electron-rich and thus the site of electrophilic attack. quora.comnumberanalytics.com

In this compound, these two groups are in a meta-relationship to each other. The activating, ortho-para directing influence of the hydroxyl group and the deactivating, meta-directing influence of the nitro group create a complex pattern of reactivity that is essential for its role as a specific chemical intermediate.

Historical Development and Emerging Research Trajectories of Benzonitrile (B105546) Derivatives

The history of benzonitrile derivatives dates back to the mid-19th century. Benzonitrile itself was first reported in 1844 by the German chemist Hermann Fehling, who synthesized it through the thermal dehydration of ammonium (B1175870) benzoate. vulcanchem.comatamankimya.com His work and the naming of "benzonitrile" established the nomenclature for the entire class of nitrile compounds. vulcanchem.com

For many decades, research focused on the fundamental reactivity of benzonitriles and their use as precursors for dyes, resins, and other bulk chemicals. atamankimya.com In recent years, research trajectories have diversified significantly. Benzonitriles are now recognized as critical components in medicinal chemistry, where the cyano group can act as a bioisosteric replacement for other functional groups. vulcanchem.com

A particularly fascinating modern development was the detection of benzonitrile in the interstellar medium in 2018, specifically in the Taurus Molecular Cloud 1. vulcanchem.comfrontiersin.org This was the first time a specific aromatic molecule was identified in space using radio spectroscopy, providing valuable insights into interstellar chemistry and the potential origins of complex organic molecules in the universe. vulcanchem.comaanda.org Current research continues to explore novel applications for benzonitrile derivatives in areas ranging from catalysis to materials science. osti.gov

Interdisciplinary Relevance of this compound Research

The specific structure of this compound makes it a compound of interest in several interdisciplinary fields. It is primarily utilized as a medical intermediate, serving as a starting material or building block in the synthesis of more complex molecules for pharmaceutical research. lookchem.com

While direct applications of this compound are specific to synthetic pathways, research on closely related compounds provides context for its potential relevance. For instance, the structurally similar compound 3-iodo-4-hydroxy-5-nitrobenzonitrile has been investigated for its high efficacy as an anthelmintic agent against parasitic nematodes in domestic animals. google.com This suggests that the nitro-hydroxy-benzonitrile scaffold may be a valuable pharmacophore in the development of new therapeutic agents. The study of substituted benzonitriles is inherently multidisciplinary, touching on biochemistry, molecular biology, and materials science. dp.tech Research into the reactivity of such compounds, for example in cycloaddition reactions or in oxidative additions involving transition metals, contributes to a fundamental understanding that can be applied across various chemical sciences. osti.govbibliotekanauki.pl

Chemical Data for this compound

| Property | Value |

| CAS Number | 929000-02-2 sigmaaldrich.com |

| Molecular Formula | C₇H₄N₂O₃ uni.lu |

| Molecular Weight | 164.12 g/mol |

| InChI Key | QGVJKELIWFBDSC-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | C1=C(C=C(C=C1N+[O-])O)C#N uni.lu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-6(9(11)12)3-7(10)2-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVJKELIWFBDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650381 | |

| Record name | 3-Hydroxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-02-2 | |

| Record name | 3-Hydroxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Hydroxy 5 Nitrobenzonitrile

Established Synthetic Pathways for 3-Hydroxy-5-nitrobenzonitrile

The established routes to this compound typically commence with either a substituted benzonitrile (B105546) or a substituted phenol (B47542), followed by the sequential introduction of the remaining functional groups. The order of these introductions is critical to ensure the desired 3,5-substitution pattern.

One plausible pathway begins with the nitration of a benzonitrile precursor. Starting with 3-hydroxybenzonitrile, electrophilic nitration can be employed to introduce the nitro group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. In this case, the directing effects of the hydroxyl group are dominant, leading to nitration at the positions ortho and para to it. Therefore, direct nitration of 3-hydroxybenzonitrile would be expected to yield a mixture of isomers, with the desired this compound being one of the products.

The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity can be influenced by the reaction conditions, such as temperature and the specific nitrating agent used.

Table 1: Hypothetical Nitration of 3-Hydroxybenzonitrile

| Starting Material | Reagents | Product |

| 3-Hydroxybenzonitrile | HNO₃, H₂SO₄ | This compound (and other isomers) |

This table represents a conceptual pathway, as direct literature on this specific reaction is scarce.

An alternative strategy involves the hydroxylation of a nitro-substituted benzonitrile. Starting with 3-nitrobenzonitrile (B78329), the introduction of a hydroxyl group at the 5-position is challenging due to the deactivating nature of both the nitro and cyano groups. However, nucleophilic aromatic substitution (SNAr) could be a viable approach. This would require a suitable leaving group at the 5-position of the 3-nitrobenzonitrile ring, which is then displaced by a hydroxide (B78521) or a protected hydroxyl group.

Recent advancements have explored denitrative hydroxylation, where the nitro group itself is replaced by a hydroxyl group. This method often proceeds via a radical-nucleophilic substitution (SRN1) mechanism and can be facilitated by specific reagents and reaction conditions. whiterose.ac.uk

To achieve unambiguous synthesis of this compound, multistep sequences are often necessary to control the regiochemistry. A common strategy involves the use of protecting groups and the conversion of one functional group to another.

One such sequence could start from a precursor where the desired substitution pattern is already established or can be readily achieved. For instance, starting with an appropriately substituted aniline (B41778), a Sandmeyer reaction can be employed to introduce the cyano group. nbinno.comwikipedia.org This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide. nbinno.comwikipedia.org

A potential multistep synthesis could be:

Start with 3-amino-5-nitrophenol.

Protect the hydroxyl group.

Perform a Sandmeyer reaction on the amino group to introduce the nitrile functionality.

Deprotect the hydroxyl group to yield this compound.

The order of reactions is crucial in multistep synthesis to avoid unwanted side reactions and to ensure the correct placement of functional groups. libretexts.orgyoutube.com

Novel Synthetic Routes and Process Optimization

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the context of this compound synthesis, this can be applied to the nitration step. Traditional nitration using mixed nitric and sulfuric acids generates significant acidic waste. acs.org

Greener alternatives for the nitration of phenolic compounds include the use of metal nitrates, such as copper(II) nitrate (B79036) or calcium nitrate, often in conjunction with a milder acid like acetic acid. acs.orgscribd.comepa.govgordon.edu These methods can offer improved regioselectivity and are generally less corrosive. acs.orgscribd.comepa.govgordon.edu Microwave-assisted nitration has also been shown to accelerate reaction times and improve efficiency. scribd.comgordon.edu

Table 2: Green Nitration Reagents for Phenolic Compounds

| Nitrating Agent | Co-reagent/Solvent | Advantages |

| Copper(II) nitrate | Acetic acid | Milder conditions, potentially higher regioselectivity. acs.orgscribd.comepa.gov |

| Calcium nitrate | Acetic acid | Safer alternative to mixed acids. gordon.edu |

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions with higher efficiency and selectivity. For the synthesis of this compound, catalytic methods can be envisioned for both the nitration and hydroxylation steps.

For instance, the use of solid acid catalysts or zeolites in nitration reactions can offer advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process.

In the context of hydroxylation, novel catalytic systems are being explored. Photoexcited nitroarenes have been shown to mediate the hydroxylation of C-H bonds, offering a metal-free approach. nih.govacs.org While this has been demonstrated for aliphatic systems, the principles could potentially be adapted for the direct hydroxylation of aromatic C-H bonds in precursors like 3-nitrobenzonitrile.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds and could be conceptually applied in multistep sequences involving the introduction of an amino group that is later converted to a nitrile or hydroxyl group. libretexts.orgwikipedia.orgacsgcipr.orgorganic-chemistry.orgyoutube.com

Flow Chemistry Applications in Benzonitrile Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. rsc.org These benefits include enhanced heat and mass transfer, improved safety profiles, better reproducibility, and straightforward scalability. rsc.org For the production of benzonitriles, flow chemistry provides innovative and often safer routes, particularly by avoiding the use of highly toxic cyanide reagents. rsc.orgrsc.org

Several methodologies for nitrile synthesis have been successfully adapted to continuous flow systems:

The van Leusen Reaction : This reaction converts ketones into nitriles using p-tosylmethyl isocyanide (TosMIC) as a cyanide-free nitrile source. rsc.orgwikipedia.org In a flow process, a solution of an aryl ketone and TosMIC is mixed with a base (e.g., sodium tert-butoxide in THF) and passed through a heated reactor. This method is noted for its speed, with residence times as short as 1.5 minutes, and high throughput. rsc.orgresearchgate.net The process circumvents the challenges associated with handling toxic cyanides, making it an appealing strategy for industrial applications. rsc.org

Oxidative Dehydrogenation of Amines : Primary amines can be converted to their corresponding nitriles via oxidative dehydrogenation. In a continuous flow setup, an amine is passed over a heated solid catalyst, such as Ruthenium(IV) oxide on alumina (B75360) (RuO₂/Al₂O₃), in the presence of air. rsc.orgcore.ac.uk This method has demonstrated high conversions (up to >99%) and good nitrile yields (up to 77%), with water often being a beneficial solvent that improves catalyst activity and stability. rsc.orgcore.ac.uk This approach is part of a broader trend of valorizing nitrogen compounds into nitriles through transfer dehydrogenation. rsc.orgresearchgate.netacs.org

Other Flow Methods : Research has also explored the direct preparation of nitriles from carboxylic acids in continuous flow under high-temperature and high-pressure conditions. uc.pt Additionally, flow chemistry facilitates highly exothermic reactions like nitrations with greater control and safety, which is relevant for the synthesis of nitro-substituted precursors. nih.gov

| Method | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| van Leusen Reaction | Aryl Ketone, TosMIC, Alkoxide Base | Short residence time (e.g., 1.5 min), mild temperatures | Cyanide-free, high throughput, scalable | rsc.orgresearchgate.net |

| Oxidative Dehydrogenation | Primary Amine, Air, RuO₂/Al₂O₃ catalyst | Elevated temperatures (e.g., 250 °C), often in water | High conversion, uses air as oxidant, "green" solvent | rsc.orgcore.ac.uk |

| From Carboxylic Acids | Carboxylic Acid, Acetonitrile (B52724) (solvent and reagent) | High temperature and pressure (supercritical conditions) | Catalyst-free, direct conversion | uc.pt |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound logically proceeds from precursors that already contain some of the required functional groups. A plausible synthetic route involves the nitration of 3-hydroxybenzonitrile. This requires the synthesis of appropriately substituted phenols and benzonitriles.

Preparation of Nitro-Substituted Phenols and Benzonitriles

The introduction of a nitro group onto a phenolic ring is a classic electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing substituent. quora.com This means that direct nitration of phenol typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). wpmucdn.com

To synthesize a meta-substituted compound like this compound, the directing effects of the substituents must be carefully considered. A plausible precursor is 3-nitrophenol. One established method for its synthesis involves the diazotization of m-nitroaniline, followed by hydrolysis of the resulting diazonium salt in boiling dilute sulfuric acid. orgsyn.org

For the target molecule, a key precursor would be 3-hydroxybenzonitrile. Nitration of this compound would be directed by both the hydroxyl and cyano groups. The hydroxyl group is activating and ortho-, para-directing, while the cyano group is deactivating and meta-directing. The strong activating effect of the hydroxyl group would likely dominate, directing the incoming nitro group to positions ortho and para to it (positions 2, 4, and 6). Position 5 is meta to the hydroxyl group but ortho to the cyano group (which is meta-directing). Therefore, direct nitration of 3-hydroxybenzonitrile is a complex reaction that may lead to a mixture of isomers, including the desired this compound.

Common nitrating agents for phenols include:

Dilute Nitric Acid : Often used at low temperatures to control the reaction and minimize oxidation byproducts. paspk.org

Mixed Acid (Conc. H₂SO₄ and HNO₃) : A stronger nitrating agent, typically used for less reactive aromatic rings. surendranatheveningcollege.com

Sodium Nitrate in Sulfuric Acid : An alternative method for generating the nitronium ion (NO₂⁺) in situ. wpmucdn.com

Controlling reaction parameters such as temperature, reaction time, and the concentration of the nitrating agent is crucial for optimizing the yield of the desired product and minimizing the formation of di- and tri-nitrated byproducts. paspk.org

Generation of Halogenated Benzonitrile Derivatives as Precursors

Halogenated benzonitriles serve as versatile intermediates in organic synthesis. They can be prepared through several methods, including the ammoxidation of halogenated toluenes. For instance, 2,6-dichlorobenzonitrile (B3417380) can be produced from 2,6-dichlorotoluene (B125461) via a gas-phase ammoxidation reaction over a supported catalyst. google.com The Sandmeyer reaction, while a classic method, is another route where a halogenated aniline is converted to a diazonium salt and then treated with a copper(I) cyanide.

Hydrogenation can be used to selectively remove halogen atoms (dehalogenation) from a polyhalogenated benzonitrile, providing a route to less substituted derivatives. google.com For example, a dichlorinated benzonitrile could be selectively dehalogenated to a monochloro-benzonitrile using a transition metal catalyst in the presence of an alkanoic acid. google.com These halogenated precursors could then undergo nucleophilic aromatic substitution to introduce a hydroxyl group, or be used in more complex, multi-step synthetic sequences.

Derivatization Strategies of this compound

The functional groups on this compound—the hydroxyl and nitro groups—offer multiple avenues for further chemical modification to create a library of related compounds.

Modification of the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for derivatization. Classical strategies involve converting the hydroxyl group into ethers or esters. nih.gov

Etherification : The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. This typically involves deprotonating the phenol with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification : Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) will convert the hydroxyl group to the corresponding ester.

Silylation : For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polar hydroxyl group is often derivatized to a less polar silyl (B83357) ether. researchgate.netmdpi.com Reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen of the hydroxyl group with a bulky silyl group (e.g., TBDMS), increasing the volatility and thermal stability of the compound. researchgate.netmdpi.com

These modifications can serve as protecting groups during subsequent reactions or be used to modulate the electronic and physical properties of the molecule. nih.gov

Transformations of the Nitro Group

The aromatic nitro group is one of the most versatile functional groups, readily reducible to a variety of other nitrogen-containing functionalities. The specific product obtained depends heavily on the reducing agent and the reaction conditions (acidic, neutral, or basic). surendranatheveningcollege.comwikipedia.org

Key transformations of the nitro group include:

Reduction to Amines : This is the most common transformation. A wide array of reagents can achieve this, including catalytic hydrogenation (e.g., H₂ with Pd/C, Pt, or Raney Nickel) and metals in acidic media (e.g., Fe, Sn, or Zn in HCl). wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com The use of tin(II) chloride (SnCl₂·2H₂O) is particularly mild and chemoselective, capable of reducing a nitro group without affecting other sensitive groups like nitriles. stackexchange.com

Reduction to Hydroxylamines : In a neutral medium, reagents such as zinc dust with ammonium (B1175870) chloride can reduce nitroarenes to N-arylhydroxylamines. surendranatheveningcollege.com

Reduction to Azo Compounds : Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) or zinc metal in alkaline conditions typically leads to bimolecular reduction products, such as azo compounds (Ar-N=N-Ar). wikipedia.orgcommonorganicchemistry.com

Reduction to Hydrazines : Using an excess of zinc metal can further reduce the nitro group to form N,N'-diarylhydrazine compounds. wikipedia.org

| Product Functional Group | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Amine (-NH₂) | H₂ / Pd/C (or Pt, Ni) | Catalytic Hydrogenation | wikipedia.orgmasterorganicchemistry.com |

| Amine (-NH₂) | Fe, Sn, or Zn + HCl | Acidic | surendranatheveningcollege.commasterorganicchemistry.com |

| Amine (-NH₂) | SnCl₂·2H₂O | Mild, chemoselective | stackexchange.com |

| Hydroxylamine (B1172632) (-NHOH) | Zn + NH₄Cl | Neutral | surendranatheveningcollege.com |

| Azo Compound (-N=N-) | LiAlH₄ or Zn + NaOH | Strongly reducing/alkaline | wikipedia.orgcommonorganicchemistry.com |

| Hydrazine (-NH-NH-) | Excess Zn metal | Vigorous reduction | wikipedia.org |

Compound Index

| Compound Name |

|---|

| 1,3-dichloro-2-propanol |

| 2,6-dichlorobenzonitrile |

| 2,6-dichlorotoluene |

| 2-nitrophenol |

| 3-hydroxybenzonitrile |

| This compound |

| 3-nitrophenol |

| 4-nitrophenol |

| Acetonitrile |

| Ammonium chloride |

| Benzene (B151609) |

| Epichlorohydrin |

| Glycidol |

| Hydrochloric acid |

| Iron |

| Lithium aluminum hydride |

| m-nitroaniline |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |

| Nitric acid |

| p-tosylmethyl isocyanide (TosMIC) |

| Palladium on carbon (Pd/C) |

| Phenol |

| Pyridine |

| Raney Nickel |

| Ruthenium(IV) oxide |

| Sodium hydride |

| Sodium nitrate |

| Sodium tert-butoxide |

| Sulfuric acid |

| Tin |

| Tin(II) chloride |

| Zinc |

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other moieties, significantly expanding the synthetic utility of this compound. Key transformations include hydrolysis to a carboxylic acid, reduction to an amine, and conversion to a tetrazole ring.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. For this compound, this reaction produces 3-hydroxy-5-nitrobenzoic acid. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent transformation of the intermediate amide. longdom.org Conversely, base-catalyzed hydrolysis, often using sodium or potassium hydroxide, involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, also forming an amide intermediate that is further hydrolyzed. longdom.org Enzyme-catalyzed hydrolysis represents a milder alternative, avoiding harsh acidic or basic conditions that could cause unwanted side reactions. google.com

A study on the hydrolysis of meta-substituted benzonitriles in sulfuric acid solutions indicated that the rate of hydrolysis is influenced by the electronic nature of the substituents. yu.edu.jo Electron-withdrawing groups like the nitro group were found to increase the reaction rate in high concentrations of sulfuric acid. yu.edu.jo

Reduction to Amine: The nitrile group can be reduced to a primary amine (aminomethyl group), converting this compound into (5-amino-3-hydroxyphenyl)methanamine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, which provides a nucleophilic hydride to the nitrile carbon. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni), is another effective method for this reduction.

Conversion to Tetrazole: The [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. nih.govnih.gov This transformation converts this compound into 5-(3-hydroxy-5-nitrophenyl)-1H-tetrazole. The reaction is typically carried out by heating the nitrile with sodium azide (NaN₃) in the presence of an acid or a Lewis acid catalyst. organic-chemistry.org Common conditions involve reagents like ammonium chloride or zinc chloride in solvents such as dimethylformamide (DMF). nih.govorganic-chemistry.org The tetrazole functional group is often considered a bioisostere of a carboxylic acid, making this a valuable transformation in medicinal chemistry. nih.gov

Table 1: Summary of Potential Transformations of the Nitrile Moiety in this compound

| Reaction Type | Product | Typical Reagents and Conditions |

|---|---|---|

| Hydrolysis | 3-Hydroxy-5-nitrobenzoic acid | H₂SO₄(aq) or HCl(aq), heat; or NaOH(aq), heat |

| Reduction | (3-Amino-5-hydroxyphenyl)methanamine | 1. LiAlH₄, Et₂O; 2. H₂O; or H₂, Pd/C catalyst |

| [3+2] Cycloaddition | 5-(3-Hydroxy-5-nitrophenyl)-1H-tetrazole | NaN₃, NH₄Cl, DMF, heat |

Regioselective Functionalization Techniques

Regioselective functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the nitro (-NO₂) and nitrile (-CN) groups are deactivating meta-directors. pressbooks.publumenlearning.comlibretexts.org The outcome of substitution reactions depends on whether the mechanism is electrophilic or nucleophilic.

Electrophilic Aromatic Substitution (EAS): In EAS, the incoming electrophile attacks the electron-rich aromatic ring. The positions of attack are determined by the substituents' ability to stabilize the intermediate carbocation (arenium ion).

-OH group (at C3): Strongly activating and directs to its ortho positions (C2, C4) and para position (C6). pressbooks.pub

-NO₂ group (at C5): Strongly deactivating and directs to its meta positions (C2, C4, C6, relative to C5).

-CN group (at C1): Strongly deactivating and directs to its meta positions (C3, C5 - both occupied).

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups like -NO₂. wikipedia.org These groups stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov In this compound, the two strong electron-withdrawing groups (-NO₂ and -CN) make the ring highly susceptible to nucleophilic attack.

The nitro group is a strong activator for SNAr, directing incoming nucleophiles to the ortho (C4, C6) and para (C2) positions relative to itself. While the molecule lacks a conventional leaving group like a halide, Vicarious Nucleophilic Substitution (VNS) of a hydrogen atom is possible. In such a reaction, a nucleophile would preferentially attack the positions most activated by the electron-withdrawing groups. Therefore, positions C2, C4, and C6 are the most likely sites for nucleophilic attack due to the stabilizing influence of both the nitro and nitrile groups. researchgate.net

Table 2: Summary of Regioselective Directing Effects in this compound

| Reaction Type | Most Probable Position(s) of Attack | Controlling Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C2, C4, C6 | The strongly activating, ortho-, para-directing -OH group is dominant. |

| Nucleophilic Aromatic Substitution (SNAr/VNS) | C2, C4, C6 | Strong activation by electron-withdrawing -NO₂ and -CN groups at ortho/para positions. |

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxy 5 Nitrobenzonitrile

Nucleophilic and Electrophilic Reactivity of the Benzonitrile (B105546) System

The reactivity of the aromatic ring in 3-hydroxy-5-nitrobenzonitrile towards nucleophilic and electrophilic attack is significantly influenced by the strong electron-withdrawing nature of the nitro and nitrile groups.

The nitro group is a powerful deactivator of the benzene (B151609) ring towards electrophilic aromatic substitution due to its strong electron-withdrawing resonance and inductive effects. This deactivation slows down reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. Any electrophilic attack would be directed to the positions meta to the nitro group. However, the presence of the hydroxyl group, an activating ortho-, para-director, complicates this picture. In the case of this compound, the positions ortho and para to the hydroxyl group are already substituted.

Conversely, the presence of the electron-withdrawing nitro group enhances the susceptibility of the aromatic ring to nucleophilic aromatic substitution (SNAr). sciepub.com This increased reactivity is a result of the stabilization of the negatively charged Meisenheimer complex intermediate by the nitro group. Nucleophiles can displace a suitable leaving group on the ring, although in this compound itself, there are no conventional leaving groups like halogens. However, in related derivatives, this enhanced reactivity is significant. For instance, the dearylation of 2-(isoquinolin-3-yloxy)-5-nitrobenzonitrile to 2-hydroxy-5-nitrobenzonitrile (B1279109) proceeds via nucleophilic attack. isca.me

Reduction Mechanisms of the Nitro Group

The reduction of the nitro group to an amino group is a common and important transformation for nitroaromatic compounds, providing a route to various functionalized anilines. This reduction can be achieved through several methods, including catalytic hydrogenation and electrochemical reduction.

Catalytic Hydrogenation Pathways and Intermediate Species

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. iitm.ac.in The reaction typically proceeds over a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, with hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265). iitm.ac.inmdpi.com The reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons and the formation of several intermediates.

The generally accepted pathway for the catalytic hydrogenation of a nitroaromatic compound involves the following steps:

Nitroso intermediate: The nitro group is first reduced to a nitroso group (-NO).

Hydroxylamine (B1172632) intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH).

Amine formation: Finally, the hydroxylamine is reduced to the corresponding amino group (-NH₂).

A study on the mechanochemical catalytic transfer hydrogenation of 3-nitrobenzonitrile (B78329), a closely related compound, using ammonium formate as the hydrogen donor and Pd/C as the catalyst, demonstrated the efficiency of this method. mdpi.com The reaction proceeds to completion, yielding the corresponding aminobenzonitrile. mdpi.com Similarly, the catalytic hydrogenation of 4-hydroxy-3-nitrobenzonitrile (B1293937) to 3-amino-4-hydroxybenzonitrile (B81792) is a key step in the synthesis of various compounds, utilizing a Pd/C catalyst under a hydrogen atmosphere. nih.govgoogle.com

| Starting Material | Catalyst | Hydrogen Source | Product | Reference |

| 3-Nitrobenzonitrile | 10 wt% Pd/C | Ammonium formate | 3-Aminobenzonitrile | mdpi.com |

| 4-Hydroxy-3-nitrobenzonitrile | Pd/C | Hydrogen gas | 3-Amino-4-hydroxybenzonitrile | nih.gov |

Electrochemical Reduction Studies

The electrochemical reduction of nitrophenols has been studied to understand the mechanism of nitro group reduction. sciepub.comrsc.orgpku.edu.cn While specific studies on this compound are not prevalent, the mechanism can be inferred from studies on similar compounds like p-nitrophenol. The electrochemical reduction typically proceeds in a stepwise manner, with the specific intermediates and final products depending on the electrode material and the pH of the solution. rsc.orgpku.edu.cn

In acidic media, the electrochemical reduction of p-nitrophenol on a copper electrode has been shown to proceed through the following intermediates:

p-Nitrosophenol: The initial reduction product.

p-Hydroxylaminophenol: Further reduction of the nitroso intermediate.

p-Aminophenol: The final reduction product. pku.edu.cn

At a gold microdisk electrode in dimethylformamide, the reduction of 4-nitrophenol (B140041) first forms a radical anion. This is followed by rapid protonation to form a radical species, which can then undergo further electrochemical reduction. rsc.org It is plausible that the electrochemical reduction of this compound would follow a similar pathway, ultimately leading to the formation of 3-amino-5-hydroxybenzonitrile.

Reactions Involving the Hydroxyl Group

Acylation and Alkylation Reactions

The hydroxyl group can be readily acylated to form esters. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base.

Alkylation of the hydroxyl group to form ethers is another common reaction. This is often achieved by treating the phenoxide, formed by reacting the phenol (B47542) with a base, with an alkyl halide. A patent describes the alkylation of a substituted 4-hydroxy-3-nitrobenzonitrile with isobutyl bromide, indicating that this transformation is feasible for this class of compounds. google.com

| Reaction Type | Reagent 1 | Reagent 2 | Product Type |

| Acylation | Acyl chloride | Base | Ester |

| Alkylation | Alkyl halide | Base | Ether |

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group is possible in related ortho-nitrophenols and has been shown to influence their properties and reactivity. acs.orgresearchgate.netresearchgate.netunl.edu

In the case of this compound, the hydroxyl and nitro groups are meta to each other, making direct intramolecular hydrogen bonding less likely compared to the ortho isomer. However, intermolecular hydrogen bonding between molecules of this compound can occur, influencing its physical properties such as boiling point and solubility. In solution, hydrogen bonding with solvent molecules can affect the reactivity of the functional groups. For example, in polar solvents, solvent molecules can interact with the hydroxyl and nitro groups, potentially influencing the electronic nature of the aromatic ring and its susceptibility to attack. researchgate.net

Hydrolysis of the Nitrile Group and Related Transformations

The nitrile functionality of this compound is a key site for chemical transformations, most notably hydrolysis, which converts the cyano group into either an amide or a carboxylic acid. This transformation can be achieved under acidic, basic, or enzymatic conditions, leading to the formation of 3-hydroxy-5-nitrobenzamide (B15239058) and 3-hydroxy-5-nitrobenzoic acid, respectively. The reaction proceeds in a stepwise manner, with the amide being a common intermediate in the hydrolysis pathway to the carboxylic acid. oup.compressbooks.puborganicchemistrytutor.com

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. organicchemistrytutor.comyoutube.com This is followed by a nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of the intermediate 3-hydroxy-5-nitrobenzamide. chemistrysteps.com Further hydrolysis of the amide, which also proceeds via an acid-catalyzed mechanism, yields the final product, 3-hydroxy-5-nitrobenzoic acid, and an ammonium ion. The final step, the protonation of the released ammonia (B1221849), is irreversible and drives the reaction to completion. organicchemistrytutor.com

The reaction conditions for the hydrolysis of nitro-substituted benzonitriles can be quite harsh. For instance, related compounds like 2,5-dimethyl-5-nitrobenzonitrile have been successfully hydrolyzed to the corresponding benzoic acid by heating in 100% phosphoric acid at 150°C for two hours. cdnsciencepub.com Another method involves heating the nitrile in a mixture of glacial acetic acid, sulfuric acid, and water at 160°C, which initially forms the amide that can be subsequently hydrolyzed to the carboxylic acid. cdnsciencepub.com

Base-Catalyzed Hydrolysis

In a basic medium, the hydrolysis mechanism is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. pressbooks.puborganicchemistrytutor.com This forms an imine anion, which is then protonated by water to give a hydroxy imine. This intermediate subsequently tautomerizes to the 3-hydroxy-5-nitrobenzamide. Further hydrolysis of the amide under basic conditions involves nucleophilic addition of a hydroxide ion to the carbonyl carbon, ultimately leading to the formation of the carboxylate salt of 3-hydroxy-5-nitrobenzoic acid and ammonia. pressbooks.pub Milder basic conditions may allow for the isolation of the amide as the primary product, whereas more vigorous conditions, such as high temperatures and prolonged reaction times, favor the formation of the carboxylic acid. organicchemistrytutor.com

Enzymatic Hydrolysis

A milder alternative to chemical hydrolysis is the use of nitrilase enzymes. These enzymes catalyze the direct conversion of nitriles to carboxylic acids and ammonia under physiological conditions. daneshyari.comresearchgate.net This method is particularly valuable when dealing with sensitive molecules where harsh chemical conditions are not feasible. daneshyari.com While specific studies on the enzymatic hydrolysis of this compound are limited, the metabolic pathway of the structurally similar compound Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile) provides strong evidence for this transformation. In vitro studies using rat liver enzymes have shown that Nitroxynil is metabolized into both 3-iodo-4-hydroxy-5-nitrobenzamide and 3-iodo-4-hydroxy-5-nitrobenzoic acid, demonstrating that enzymatic hydrolysis of the nitrile group is a viable pathway for this class of compounds. nih.govscispace.com

| Transformation Product | General Conditions | Key Intermediates |

| 3-Hydroxy-5-nitrobenzamide | Milder basic conditions; Intermediate in acid/base hydrolysis | Hydroxy imine |

| 3-Hydroxy-5-nitrobenzoic Acid | Harsher acidic or basic conditions; Enzymatic hydrolysis | 3-Hydroxy-5-nitrobenzamide |

Reaction Kinetics and Thermodynamic Analysis of Derived Transformations

A quantitative understanding of the hydrolysis of this compound can be achieved through the analysis of reaction kinetics and thermodynamics. While specific experimental data for this compound is scarce, valuable insights can be drawn from studies on closely related substituted benzonitriles.

Reaction Kinetics

The kinetics of nitrile hydrolysis are significantly influenced by the reaction conditions and the nature of the substituents on the aromatic ring.

Acid-Catalyzed Kinetics: Studies on the hydrolysis of meta-substituted benzonitriles in concentrated sulfuric acid have revealed a complex kinetic profile. yu.edu.joyu.edu.jo The reaction mechanism and rate-determining step can shift depending on the acid concentration. In highly concentrated acid (e.g., 18.2 M H₂SO₄), the rate-determining step is the nucleophilic addition of a bisulfate ion (HSO₄⁻) to the protonated nitrile. yu.edu.joznaturforsch.com Under these conditions, the reaction is accelerated by electron-withdrawing substituents. Conversely, in lower concentrations of acid (e.g., 10.0 M H₂SO₄), the protonation of the nitrile is likely the rate-determining step, and the reaction is enhanced by electron-donating substituents. yu.edu.joznaturforsch.com For this compound, the presence of a meta-directing, electron-withdrawing nitro group and an ortho-, para-directing, electron-donating hydroxyl group would have competing effects, suggesting a complex relationship between acid concentration and reaction rate.

Quantitative Structure-Activity Relationships (QSAR): For a series of para-substituted benzonitriles, the pseudo-first-order rate constants for hydrolysis have been successfully correlated with Hammett σp constants, which quantify the electronic effect of the substituent. oup.com A similar relationship can be expected for meta-substituted compounds, allowing for a predictive understanding of how the combined electronic influence of the hydroxyl and nitro groups in this compound would affect its hydrolysis rate compared to other substituted benzonitriles.

The table below presents kinetic data for the acid-catalyzed hydrolysis of various m-substituted benzonitriles, illustrating the impact of different electronic effects on the reaction rate.

| m-Substituent | k_obs (s⁻¹) in 10.0 M H₂SO₄ at 25.1°C | k_obs (s⁻¹) in 18.2 M H₂SO₄ at 25.1°C |

| -H | 2.05 x 10⁻⁶ | 1.15 x 10⁻⁴ |

| -CH₃ | 4.60 x 10⁻⁶ | 1.05 x 10⁻⁴ |

| -OCH₃ | 9.07 x 10⁻⁶ | 0.95 x 10⁻⁴ |

| -Cl | 1.20 x 10⁻⁶ | 1.62 x 10⁻⁴ |

| -Br | 1.10 x 10⁻⁶ | 1.70 x 10⁻⁴ |

| -NO₂ | 0.15 x 10⁻⁶ | 2.50 x 10⁻⁴ |

Data sourced from a study on m-substituted benzonitriles. yu.edu.jo

Thermodynamic Analysis

Thermodynamic studies of nitrile hydrolysis indicate that the reaction is strongly favored to proceed towards the formation of the carboxylic acid and ammonia. Calorimetric investigations of the nitrilase-catalyzed hydrolysis of various nitriles have shown that the reactions proceed to completion, allowing for the determination of the standard molar enthalpies of reaction (ΔrHm°). daneshyari.comresearchgate.netiaea.org

For the model reaction of benzonitrile hydrolysis, the thermodynamic parameters provide a useful reference.

benzonitrile(aq) + 2H₂O(l) → benzoic acid(aq) + ammonia(aq)

The equilibrium for this transformation lies so far to the right that it is considered essentially irreversible under typical conditions. researchgate.net The reaction is characterized by a significant release of energy, as shown by the enthalpy values.

| Thermodynamic Parameter | Value for Benzonitrile Hydrolysis |

| ΔrHm(cal) | -49.2 ± 0.2 kJ·mol⁻¹ |

| ΔrHm° (Chemical Reference Reaction) | -48.2 ± 0.9 kJ·mol⁻¹ |

| K' (Apparent Equilibrium Constant) | > 1000 |

Data sourced from a thermodynamic investigation of nitrilase-catalyzed reactions. daneshyari.comiaea.org

These values suggest that the hydrolysis of this compound to 3-hydroxy-5-nitrobenzoic acid is also a thermodynamically favorable and highly exergonic process.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 3-Hydroxy-5-nitrobenzonitrile. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule.

The FT-IR spectrum of this compound is characterized by several key absorption bands. The presence of a hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The nitrile (-C≡N) group exhibits a sharp, medium-intensity absorption band around 2220-2260 cm⁻¹. The nitro (-NO₂) group is identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3100 | Aromatic C-H Stretch | Aromatic Ring |

| ~2230 (sharp) | C≡N Stretch | Nitrile (-CN) |

| ~1530 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| ~1480, ~1450 | Aromatic C=C Stretch | Aromatic Ring |

| ~1350 | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| ~1250 | C-O Stretch | Phenolic Hydroxyl |

Note: The data in this table is based on predicted values from spectroscopic databases and may vary from experimental results.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for fingerprinting the molecular structure of this compound.

The Raman spectrum of this compound is expected to show a strong band for the symmetric stretching of the nitro group, which is often more intense in Raman than in IR. The nitrile stretch also gives a characteristic and easily identifiable Raman signal. The aromatic ring vibrations, particularly the ring breathing mode, will produce a series of sharp bands that are highly characteristic of the substitution pattern.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | Aromatic C-H Stretch | Aromatic Ring |

| ~2230 (strong) | C≡N Stretch | Nitrile (-CN) |

| ~1580 | Aromatic Ring Stretch | Aromatic Ring |

| ~1350 (strong) | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| ~1000 | Aromatic Ring Breathing | Aromatic Ring |

Note: The data in this table is based on predicted values from spectroscopic databases and may vary from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of atomic connectivity.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In this compound, the aromatic region of the spectrum is of particular interest. The three aromatic protons are expected to appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and nitrile groups and the electron-donating effect of the hydroxyl group.

Incomplete experimental data from a patent indicates the following partial ¹H NMR spectrum in DMSO-d₆: δ 8.32 - 8.23 (m, 1H), 8.08 (dd, J = 10.8, 1.7 Hz). This suggests the presence of at least two distinct aromatic proton signals. Based on the substitution pattern, three signals are expected in the aromatic region. The proton situated between the two electron-withdrawing groups (at position 4) would be the most deshielded. The proton ortho to the hydroxyl group (at position 2) and the proton ortho to the nitrile group (at position 6) would also have distinct chemical shifts. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| ~11.0 (broad s) | Singlet | -OH |

| ~8.4 (t) | Triplet | H-4 |

| ~8.2 (dd) | Doublet of Doublets | H-6 |

| ~7.8 (dd) | Doublet of Doublets | H-2 |

Note: The data in this table is based on predicted values and may differ from experimental results. The incomplete experimental data provides partial confirmation of the aromatic signals.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

The carbon atom attached to the nitrile group (C1) and the carbon attached to the hydroxyl group (C3) are expected to have chemical shifts significantly downfield due to the electronegativity of the attached groups. The carbon attached to the nitro group (C5) will also be deshielded. The nitrile carbon itself will appear at a characteristic chemical shift in the 115-120 ppm range. The remaining aromatic carbons will have chemical shifts in the typical aromatic region (100-150 ppm).

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~160 | C-OH (C3) |

| ~150 | C-NO₂ (C5) |

| ~130 | C-H (C6) |

| ~125 | C-H (C2) |

| ~120 | C-H (C4) |

| ~118 | C≡N |

| ~115 | C-CN (C1) |

Note: The data in this table is based on predicted values from spectroscopic databases and may vary from experimental results.

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR techniques to resolve ambiguities and establish definitive atomic connectivity. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the complete structural assignment of this compound.

COSY: A COSY experiment would reveal the coupling relationships between adjacent protons. In the case of this compound, correlations between the aromatic protons would confirm their relative positions on the benzene ring.

HSQC: An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC: An HMBC experiment provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbons bearing the nitrile, hydroxyl, and nitro groups, by observing their correlations with nearby protons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and probing the structure of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise mass information and characteristic fragmentation data that serves as a molecular fingerprint.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound, allowing for ionization with minimal fragmentation. The analysis can be conducted in both positive and negative ion modes.

In positive ion mode, the molecule is expected to be protonated, primarily at the nitrile nitrogen or the phenolic oxygen, to form the pseudomolecular ion [M+H]⁺. In negative ion mode, the acidic phenolic proton is readily lost to generate the deprotonated species [M-H]⁻. The technique can also reveal the formation of adducts with salts present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). uni.lu These predicted values are fundamental for identifying the compound in complex mixtures. ekb.eg

| Adduct/Ion Species | Predicted m/z |

|---|---|

| [M+H]⁺ (Protonated Molecule) | 165.02947 |

| [M-H]⁻ (Deprotonated Molecule) | 163.01491 |

| [M+Na]⁺ (Sodium Adduct) | 187.01141 |

| [M+K]⁺ (Potassium Adduct) | 202.98535 |

| [M+NH₄]⁺ (Ammonium Adduct) | 182.05601 |

Predicted m/z values for this compound adducts and ions calculated using computational tools. uni.lu

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique valuable for analyzing non-volatile and thermally labile compounds. nih.gov In a typical MALDI-MS experiment, the analyte (this compound) is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte into the gas phase as predominantly singly charged ions, such as [M+H]⁺ or [M+Na]⁺.

The choice of matrix is critical for successful analysis and to minimize background interference. nih.gov While specific experimental MALDI-MS data for this compound is not widely published, suitable matrices for similar small aromatic compounds would be selected to ensure efficient energy transfer and ionization. This technique is particularly useful for high-throughput screening and analysis of sample purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a primary method for assessing the purity of a sample and identifying any volatile impurities.

For a compound like this compound, which possesses polar functional groups (-OH, -NO₂), direct GC-MS analysis can be challenging due to its relatively low volatility and potential for thermal degradation in the injector or on the column. To overcome this, a derivatization step is often employed. The phenolic hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether (e.g., by reacting with BSTFA) or an ester. Following separation on the GC column, the eluting compound enters the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. EI is a high-energy technique that leads to extensive and reproducible fragmentation, providing a structural fingerprint that can be compared against spectral libraries for confirmation of identity and detection of related impurities. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₇H₄N₂O₃, the theoretical monoisotopic mass of the neutral molecule is 164.02219 Da. uni.luappchemical.com

By measuring the exact mass of the molecular ion (e.g., [M+H]⁺ at m/z 165.02947), HRMS can confirm the elemental composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is crucial for confirming the identity of a newly synthesized compound or for identifying it in a complex sample.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄N₂O₃ |

| Theoretical Monoisotopic Mass | 164.02219 Da |

| Theoretical m/z of [M+H]⁺ | 165.02947 |

| Theoretical m/z of [M-H]⁻ | 163.01491 |

Exact mass data for this compound used in HRMS analysis. uni.luappchemical.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections, the intensities of which are measured by a detector. carleton.edu

The diffraction pattern is governed by Bragg's Law and is directly related to the arrangement of atoms within the crystal's unit cell. carleton.edu By analyzing the positions and intensities of thousands of reflections, the electron density map of the molecule can be calculated, and from this, a precise structural model can be refined.

While a published crystal structure for this compound is not available in the reviewed literature, analysis of a structurally related compound, 3-nitrobenzonitrile (B78329), illustrates the type of data obtained. nih.govresearchgate.net Such an analysis for this compound would definitively determine its molecular geometry, the planarity of the benzene ring, the torsion angles of the nitro and hydroxyl groups relative to the ring, and the packing of molecules in the crystal lattice.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | Defines the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the basic repeating unit of the crystal. |

| Bond Lengths (Å) | Provides the precise distances between bonded atoms. |

| Bond Angles (°) | Gives the angles between adjacent chemical bonds. |

| Torsion Angles (°) | Describes the conformation of the molecule, such as the twist of substituent groups. |

Typical parameters obtained from a single-crystal X-ray diffraction experiment. carleton.edunih.govresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The determination of a molecule's three-dimensional structure within a crystal lattice is achieved through single-crystal X-ray crystallography. nih.govwikipedia.org This powerful technique provides precise atomic coordinates, allowing for a detailed analysis of intermolecular forces that govern the crystal packing. ias.ac.in These forces include hydrogen bonds, dipole-dipole interactions, and π–π stacking, which dictate the material's physical properties.

For this compound, several key intermolecular interactions are anticipated to define its crystal structure:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of the nitro (-NO2) group and the nitrogen of the nitrile (-CN) group are potential acceptors. This is expected to create robust hydrogen-bonding networks.

π–π Stacking: The aromatic benzene ring facilitates stacking interactions between adjacent molecules. In the structurally related compound 3-Nitrobenzonitrile, molecules are organized in stacks with an interplanar distance of 3.3700 (9) Å. iucr.org

| Interaction Type | Functional Groups Involved | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH), Nitro (-NO2), Nitrile (-CN) | Primary directional force, forming chains or sheets. |

| π–π Stacking | Aromatic Benzene Ring | Contributes to the formation of molecular columns or stacks. iucr.org |

| Dipole-Dipole | Nitrile (-CN), Nitro (-NO2) | Influences molecular orientation and lattice energy. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org Parts of a molecule that absorb light in this region are known as chromophores. libretexts.org

The chromophore in this compound is the substituted benzene ring. The presence of the nitro (-NO2), nitrile (-CN), and hydroxyl (-OH) groups modifies the electronic structure of the aromatic system. The absorption of UV light is expected to induce two primary types of electronic transitions:

π→π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com These transitions are characteristic of aromatic and other conjugated systems and typically result in strong absorption bands.

n→π* Transitions: These transitions occur when an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro group or the nitrogen of the nitrile group, is promoted to a π* antibonding orbital. youtube.comyoutube.com These are generally of lower energy and intensity than π→π* transitions.

The conjugation of the functional groups with the benzene ring influences the energy gap between the molecular orbitals, thereby determining the specific wavelengths of maximum absorbance (λmax). utoronto.ca

| Electronic Transition | Orbitals Involved | Associated Molecular Feature |

|---|---|---|

| π → π | π bonding to π antibonding | Aromatic ring, C=O (in nitro), C≡N |

| n → π | Non-bonding to π antibonding | Nitro group (-NO2), Nitrile group (-CN) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for polar organic molecules. In this technique, the compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.netnih.gov

The purity of a sample is determined by injecting a solution into the HPLC system and monitoring the eluent with a UV detector. A pure sample will ideally show a single peak at a characteristic retention time. The area of the peak is proportional to the concentration of the compound. For structurally related nitrophenol compounds, successful separation has been achieved using a C18 column with an acetonitrile/water mobile phase and UV detection. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Mode | Reverse-Phase (RP-HPLC) |

| Stationary Phase (Column) | Octadecylsilane (C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution |

| Detector | UV-Vis Detector (set at a λmax of the compound) |

| Output | Chromatogram showing retention time and peak area |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which possesses polar functional groups (-OH, -NO2) and may have limited volatility, direct GC analysis can be challenging. The polar hydroxyl group can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector port.

To overcome these issues, derivatization is often necessary. The polar -OH group can be converted to a more volatile and thermally stable group, such as a silyl ether (e.g., by reacting with BSTFA) or an ester. This process reduces the compound's polarity and allows for successful elution through the GC column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection.

| Parameter | Typical Condition |

|---|---|

| Sample Preparation | Derivatization (e.g., silylation) may be required |

| Stationary Phase (Column) | Mid-polarity phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | Optimized to ensure volatilization without degradation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure, geometry, and reactivity of molecules. Although specific DFT studies published in peer-reviewed journals for 3-Hydroxy-5-nitrobenzonitrile are not available, computational chemistry platforms provide predicted data based on DFT principles. For instance, studies on analogous compounds like 4-chloro-3-nitrobenzonitrile (B1361363) have utilized methods such as B3LYP and M06-2X with basis sets like 6-311++G(d,p) to calculate geometric parameters and vibrational frequencies. science.gov A similar methodology would be applicable to this compound to elucidate its fundamental properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov

For this compound, specific HOMO-LUMO energy values from dedicated studies are not published. However, analysis of related structures provides a template for what to expect. The presence of the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, along with the electron-donating hydroxyl (-OH) group, dictates the distribution of these frontier orbitals. Typically, the HOMO is located on the more electron-rich portions of the molecule, such as the phenyl ring and the oxygen of the hydroxyl group, while the LUMO is concentrated on the electron-deficient nitro group. researchgate.net A smaller HOMO-LUMO gap is generally associated with molecules containing extensive conjugation and strong electron-withdrawing/donating groups, suggesting that this compound would be a reactive species. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. science.gov The MEP map for this compound would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen of the nitrile group. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atom of the hydroxyl group and the aromatic protons, indicating sites for nucleophilic attack.

Theoretical vibrational frequency calculations using DFT are routinely employed to assign and interpret experimental infrared (IR) and Raman spectra. science.gov While an experimental spectrum for this compound is not accompanied by a published computational analysis, calculations on related molecules like o-nitrobenzamide and 4-chloro-3-nitrobenzonitrile have been performed using methods like B3LYP. sigmaaldrich.commuthayammal.in

For this compound, key vibrational modes would include:

O-H stretch: A broad band characteristic of the hydroxyl group.

C≡N stretch: A sharp absorption in the nitrile region (~2230 cm⁻¹).

N-O stretches: Asymmetric and symmetric stretching modes for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹, respectively).

Correlating calculated frequencies with experimental data allows for a precise assignment of each vibrational mode.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. biorxiv.org No specific MD simulation studies have been published for this compound.

Such simulations could, however, be used to explore the rotational barrier of the hydroxyl group and its hydrogen bonding capabilities. In a biological context, MD simulations could model the interaction of this compound with an enzyme active site, providing insights into binding stability and orientation, as has been demonstrated for other designed enzymes. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug design and toxicology to correlate chemical structure with biological activity. dergipark.org.trnih.gov These models use molecular descriptors to predict the activity of new compounds. While no QSAR models have been specifically developed for derivatives of this compound, QSAR studies on broader classes of nitrobenzene (B124822) derivatives have been conducted to predict properties like toxicity. dergipark.org.tr

For designing derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds, measuring their biological activity, calculating various molecular descriptors (e.g., LogP, polar surface area, electronic parameters), and then building a regression model. Such models have been applied to other nitrobenzonitriles to identify features important for antiviral activity. researchgate.net

Several physicochemical properties for this compound have been computationally predicted by chemical database suppliers, which could serve as descriptors in future QSAR models.

| Predicted Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 2.2 / 2.25 | PubChemLite uni.lu / Ambeed ambeed.com |

| Topological Polar Surface Area (TPSA) | 89.84 Ų | Ambeed ambeed.com |

| Molar Refractivity | 42.0 | Ambeed ambeed.com |

| Number of H-bond Acceptors | 4 | Ambeed ambeed.com |

| Number of H-bond Donors | 1 | Ambeed ambeed.com |

| Consensus Log Po/w | 0.59 | Ambeed ambeed.com |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly DFT, are powerful tools for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. nih.gov There are no published computational studies on the reaction mechanisms of this compound.

However, computational approaches have been used to study reactions of similar molecules. For example, the mechanism for the formation of the isomer 2-hydroxy-5-nitrobenzonitrile (B1279109) from 5-nitrobenzisoxazole has been investigated, revealing a single transition state. nih.gov For this compound, computational studies could be used to explore mechanisms of reactions such as electrophilic aromatic substitution, nucleophilic substitution, or the reduction of the nitro group, providing a detailed, atomistic understanding of its chemical transformations.

In Silico Prediction of Compound Behavior and Properties

In silico predictions are crucial in modern chemistry for forecasting a molecule's characteristics before its synthesis or experimental testing, thereby saving time and resources. These computational studies can model various aspects of a compound's behavior, from its reactivity to its biological activity.

The reactivity of an aromatic compound like this compound is dictated by the electronic properties of its substituents. The interplay between the electron-withdrawing nitro (NO₂) and cyano (CN) groups, and the electron-donating hydroxyl (OH) group, determines the electron density distribution around the benzene (B151609) ring and thus its susceptibility to electrophilic or nucleophilic attack.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the electronic landscape of a molecule. researchgate.net These calculations can determine key parameters that predict chemical reactivity. For instance, the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps identify the most probable sites for electrophilic and nucleophilic attacks, respectively. Furthermore, electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule.

In the case of this compound, the strong electron-withdrawing nature of the nitro and cyano groups deactivates the aromatic ring towards electrophilic substitution. researchgate.net Conversely, these groups make the ring more susceptible to nucleophilic aromatic substitution. The hydroxyl group, being an activating group, partially counteracts this deactivation. Theoretical studies on substituted nitrobenzenes have shown that the nature and position of substituents significantly influence the decomposition pathways and reaction energies. researchgate.net The presence of a nitro group is known to create a positive electrostatic potential on the nitrogen atom, referred to as a π-hole, which can influence its interaction with other molecules. nih.gov

Based on the directing effects of the functional groups, the probable sites for electrophilic attack are ortho and para to the hydroxyl group (positions 2, 4, and 6) and meta to the nitro and cyano groups (positions 2 and 6). The convergence of these directing effects points towards positions 2 and 6 as the most activated for electrophilic attack, while the ring is generally deactivated. For nucleophilic attack, the positions ortho and para to the strong electron-withdrawing groups are the most likely targets.

Table 1: Predicted Reactivity Sites of this compound

| Type of Reaction | Predicted Reactive Site(s) | Rationale |